molecular formula C4H4N2S2 B161617 Pyrimidine-2-dithioperoxol CAS No. 137400-66-9

Pyrimidine-2-dithioperoxol

Cat. No. B161617
M. Wt: 144.2 g/mol
InChI Key: NZWDAWCJNDUNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PDTP has been extensively studied for its unique chemical properties, which make it a promising candidate for use in organic synthesis, materials science, and biomedical research.

Mechanism Of Action

Pyrimidine-2-dithioperoxol is a potent antioxidant due to its ability to scavenge free radicals and reactive oxygen species (ROS). Pyrimidine-2-dithioperoxol can also modulate the activity of various enzymes involved in oxidative stress, inflammation, and apoptosis. Pyrimidine-2-dithioperoxol has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Pyrimidine-2-dithioperoxol can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.

Biochemical And Physiological Effects

Pyrimidine-2-dithioperoxol has been shown to have various biochemical and physiological effects in vitro and in vivo. Pyrimidine-2-dithioperoxol can protect cells from oxidative stress-induced damage by reducing ROS levels and increasing the activity of antioxidant enzymes. Pyrimidine-2-dithioperoxol has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Pyrimidine-2-dithioperoxol can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

Pyrimidine-2-dithioperoxol has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. Pyrimidine-2-dithioperoxol is also highly soluble in organic solvents, making it easy to handle and use in various reactions. However, Pyrimidine-2-dithioperoxol has some limitations, including its sensitivity to air and moisture, which can lead to degradation and loss of activity. In addition, Pyrimidine-2-dithioperoxol has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on Pyrimidine-2-dithioperoxol. One area of interest is the development of Pyrimidine-2-dithioperoxol-based materials for use in catalysis, sensing, and energy storage. Another area of interest is the investigation of the potential of Pyrimidine-2-dithioperoxol as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of Pyrimidine-2-dithioperoxol and its effects on various cellular pathways.

Synthesis Methods

Pyrimidine-2-dithioperoxol can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-thiouracil with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure Pyrimidine-2-dithioperoxol.

Scientific Research Applications

Pyrimidine-2-dithioperoxol has been studied extensively for its potential applications in various scientific fields. In organic synthesis, Pyrimidine-2-dithioperoxol has been used as a reagent for the synthesis of various compounds, including heterocycles, sulfides, and disulfides. In materials science, Pyrimidine-2-dithioperoxol has been used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, sensing, and energy storage. In biomedical research, Pyrimidine-2-dithioperoxol has been studied for its potential as an antioxidant and anti-inflammatory agent.

properties

CAS RN

137400-66-9

Product Name

Pyrimidine-2-dithioperoxol

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

IUPAC Name

2-(disulfanyl)pyrimidine

InChI

InChI=1S/C4H4N2S2/c7-8-4-5-2-1-3-6-4/h1-3,7H

InChI Key

NZWDAWCJNDUNBN-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SS

Canonical SMILES

C1=CN=C(N=C1)SS

synonyms

2-Pyrimidinesulfenothioic acid (9CI)

Origin of Product

United States

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